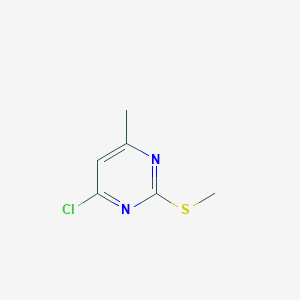
Chlorfenazole
Übersicht
Beschreibung
Chlorfenazole is a chemical compound with the molecular formula C13H9ClN2 . It has an average mass of 228.677 Da and a mono-isotopic mass of 228.045425 Da . It is also known by the IUPAC name 2-(2-Chlorophenyl)-1H-benzimidazole .
Molecular Structure Analysis
Chlorfenazole contains a total of 27 bonds, including 18 non-H bonds, 16 multiple bonds, 1 rotatable bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 imidazole .
Physical And Chemical Properties Analysis
Chlorfenazole has a density of 1.3±0.1 g/cm^3, a boiling point of 427.9±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 68.3±3.0 kJ/mol, and it has a flash point of 245.1±14.9 °C . The index of refraction is 1.693, and it has a molar refractivity of 66.1±0.3 cm^3 .
Wissenschaftliche Forschungsanwendungen
Medical Applications: Treatment of Intestinal Nematodoses
Chlorfenazole is a commercialized benzimidazole-based drug used to treat intestinal nematodoses . Nematodoses are diseases caused by parasitic nematodes (roundworms) that can infect various parts of the human body, including the intestines. The benzimidazole class of compounds, which includes Chlorfenazole, is known for its broad-spectrum anthelmintic (anti-parasitic) properties.
Valorization of Waste CS from Expired Tear-Gas Grenades
Interestingly, Chlorfenazole can be synthesized from 2-chlorobenzalmalononitrile (CS), a tear-inducing agent commonly found in expired tear-gas grenades . This process involves the extraction of CS from the expired grenades and a Lewis acid-catalyzed reaction of CS with o-phenylenediamine . This method not only provides a way to safely dispose of expired tear-gas grenades but also valorizes the waste CS by converting it into a useful pharmaceutical compound.
Safety and Hazards
Wirkmechanismus
Target of Action
Chlorfenazole is a commercialized benzimidazole-based drug . Benzimidazoles are known to bind to the beta-tubulin of parasites, inhibiting microtubule formation and thus disrupting cell division . .
Mode of Action
As a benzimidazole derivative, it is likely to interfere with the polymerization of beta-tubulin into microtubules, an essential process for cell division and growth . This disruption leads to the death of the cells, particularly effective against rapidly dividing cells such as those in parasites.
Biochemical Pathways
Benzimidazoles typically affect the microtubule formation pathway by binding to beta-tubulin . This binding prevents the polymerization of tubulin into microtubules, disrupting cell division and leading to cell death.
Pharmacokinetics
As a benzimidazole derivative, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of Chlorfenazole’s action is the disruption of cell division, leading to cell death . This is particularly effective against rapidly dividing cells such as those in parasites. Chlorfenazole is used to treat intestinal nematodoses , indicating its effectiveness against parasitic worms.
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect the drug’s stability and efficacy .
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILIYWFQRJOPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189283 | |
| Record name | 2-(2-Chlorophenyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorfenazole | |
CAS RN |
3574-96-7 | |
| Record name | Chlorfenazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3574-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorfenazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003574967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3574-96-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Chlorophenyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chlorophenyl)benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORFENAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT668W2SVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the proposed synthesis of chlorfenazole from expired tear gas grenades?
A1: The research presents a novel approach to valorizing waste o-Chlorobenzonitrile (CS), a common tear-inducing agent found in expired tear gas grenades [, ]. Instead of solely focusing on disposal, the researchers propose extracting CS and utilizing it as a precursor for synthesizing chlorfenazole, a benzimidazole-based drug with known anthelmintic properties [, ]. This method not only offers a potential solution for waste management but also explores a new synthetic route for a commercially relevant pharmaceutical compound.
Q2: What are the potential advantages and challenges associated with this novel synthesis method?
A2: This approach presents several potential advantages, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![4-Azoniaspiro[3.5]nonan-2-ol;chloride](/img/structure/B57544.png)